Cas no 870812-32-1 ((3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine)

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a chiral amine derivative featuring a phenylthio moiety and a dimethylamino group. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications. The compound's structure allows for versatile reactivity, particularly in the formation of pharmacologically active intermediates or ligands for catalysis. The phenylthio group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its dual functional groups (amine and thioether) enable selective modifications, making it useful in medicinal chemistry and material science. The dimethylamino moiety further contributes to its utility as a building block for quaternary ammonium compounds or as a precursor for heterocyclic synthesis.
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine structure
870812-32-1 structure
商品名:(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
CAS番号:870812-32-1
MF:C12H20N2S
メガワット:224.366
MDL:MFCD27930860
CID:2679095
PubChem ID:58080194

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine 化学的及び物理的性質

名前と識別子

    • (R)-N1,N1-diMethyl-4-(phenylthio)butane-1,3-diaMine
    • (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
    • AMNYAHNHKFYZOU-LLVKDONJSA-N
    • F20775
    • SCHEMBL385308
    • (R)-N1,N1-dimethyl-4-phenylsulfanyl-butane-1,3-diamine
    • n-((3r)-3-amino-4-(phenylsulfanyl)butyl)-n,n-dimethylamine
    • CS-0457540
    • 870812-32-1
    • (3R)-1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine
    • MDL: MFCD27930860
    • インチ: InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3/t11-/m1/s1
    • InChIKey: AMNYAHNHKFYZOU-LLVKDONJSA-N
    • ほほえんだ: CN(C)CCC(CSC1=CC=CC=C1)N

計算された属性

  • せいみつぶんしりょう: 224.13471982g/mol
  • どういたいしつりょう: 224.13471982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 54.6Ų

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
P35616-100MG
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 95%
100MG
$315 2023-09-15
Aaron
AR01JMB6-100mg
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 97%
100mg
$249.00 2025-02-11
1PlusChem
1P01JM2U-100mg
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 95%
100mg
$321.00 2024-04-21
1PlusChem
1P01JM2U-250mg
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 95%
250mg
$625.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528207-250mg
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine
870812-32-1 98%
250mg
¥4037.00 2024-04-27
Aaron
AR01JMB6-500mg
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 97%
500mg
$734.00 2025-02-11
Aaron
AR01JMB6-250mg
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 97%
250mg
$491.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528207-100mg
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine
870812-32-1 98%
100mg
¥2018.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528207-1g
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine
870812-32-1 98%
1g
¥7498.00 2024-04-27
Advanced ChemBlocks
P35616-1G
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
870812-32-1 95%
1G
$1,655 2023-09-15

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine 関連文献

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamineに関する追加情報

Introduction to (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS No. 870812-32-1)

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 870812-32-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.

The molecular structure of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine features a unique arrangement of functional groups, including a chiral center at the 3-position and amine functionalities at the 1 and 3 positions. The presence of a phenylthio group further enhances its chemical diversity, allowing for various interactions with biological targets. This structural complexity makes it an intriguing candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of chiral diamines as pharmacological agents. The stereochemistry of these compounds plays a crucial role in their biological activity, and the (3R) configuration of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is particularly noteworthy. Studies have shown that the (R) enantiomer often exhibits enhanced efficacy compared to its (S) counterpart, underscoring the importance of stereochemical purity in pharmaceutical applications.

One of the most compelling aspects of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural features to design novel compounds with improved pharmacokinetic properties and target specificity. For instance, derivatives of this molecule have been investigated for their role in modulating enzyme activity and receptor binding, which are critical mechanisms in many therapeutic pathways.

The phenylthio group in the molecule also contributes to its versatility, enabling interactions with various biological systems. This functional moiety has been shown to enhance solubility and bioavailability, which are essential factors for drug development. Additionally, the amine functionalities provide multiple sites for chemical modification, allowing for the creation of libraries of analogs with tailored properties.

Recent advancements in computational chemistry have further accelerated the study of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. Molecular modeling techniques have been employed to predict binding affinities and optimize molecular design. These simulations have provided valuable insights into how structural modifications can influence biological activity, guiding experimental efforts in a more targeted manner.

In clinical research, (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has been explored as a potential therapeutic agent in several disease models. Preliminary studies suggest that it may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies.

The synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric catalysis and chiral resolution have enabled researchers to obtain high-purity enantiomers efficiently.

The future prospects for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine are promising. Ongoing research aims to uncover new biological activities and explore its potential in combination therapies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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